(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene is an organic compound characterized by the presence of a bromophenyl group, a methylpropan-2-yl group, and a tert-butyldiazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene typically involves the reaction of 2-bromophenyl derivatives with tert-butyl diazene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the 2-bromophenyl derivative is reacted with a tert-butyl diazene precursor in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to modulation of their functions. The tert-butyldiazene moiety can undergo redox reactions, generating reactive intermediates that can further interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-Bromophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-Bromophenyl)-N-hydroxymethanimine
- (E)-1-(2-Bromophenyl)-N-(1-piperidinyl)methanimine
Uniqueness
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene is unique due to the presence of the tert-butyldiazene moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
109637-90-3 |
---|---|
Molecular Formula |
C14H21BrN2 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
[1-(2-bromophenyl)-2-methylpropan-2-yl]-tert-butyldiazene |
InChI |
InChI=1S/C14H21BrN2/c1-13(2,3)16-17-14(4,5)10-11-8-6-7-9-12(11)15/h6-9H,10H2,1-5H3 |
InChI Key |
JQUFPSDBXJEFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC(C)(C)CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.